molecular formula C11H10S B126964 Naphthalen-2-ylmethanethiol CAS No. 1076-67-1

Naphthalen-2-ylmethanethiol

Cat. No.: B126964
CAS No.: 1076-67-1
M. Wt: 174.26 g/mol
InChI Key: ZSRQBQCAUQRBPS-UHFFFAOYSA-N
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Description

Naphthalen-2-ylmethanethiol is an organic compound with the molecular formula C₁₁H₁₀S. It consists of a naphthalene ring system substituted with a methanethiol group at the second position. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalen-2-ylmethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-naphthylmethyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction proceeds under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding naphthalen-2-ylmethane. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles. For example, reaction with alkyl halides can yield thioethers.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed:

    Oxidation: Naphthalen-2-ylmethanesulfoxide, naphthalen-2-ylmethanesulfone.

    Reduction: Naphthalen-2-ylmethane.

    Substitution: Various thioethers depending on the nucleophile used.

Scientific Research Applications

Naphthalen-2-ylmethanethiol has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing heterocycles and other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors.

    Industry: this compound is used in the production of specialty chemicals, including dyes, fragrances, and polymers.

Comparison with Similar Compounds

Naphthalen-2-ylmethanethiol can be compared with other similar compounds such as:

    Naphthalene-1-ylmethanethiol: Similar structure but with the thiol group at the first position.

    Naphthalene-2-ylmethylamine: Contains an amine group instead of a thiol group.

    Naphthalene-2-ylmethanol: Contains a hydroxyl group instead of a thiol group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

naphthalen-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQBQCAUQRBPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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